Menaquinone-4-carboxylic Acid

Description

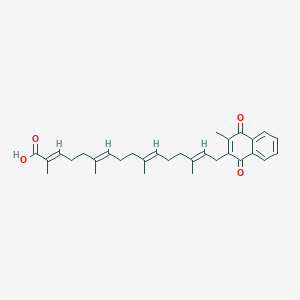

Structure

3D Structure

Properties

Molecular Formula |

C31H38O4 |

|---|---|

Molecular Weight |

474.6 g/mol |

IUPAC Name |

(2E,6E,10E,14E)-2,6,10,14-tetramethyl-16-(3-methyl-1,4-dioxonaphthalen-2-yl)hexadeca-2,6,10,14-tetraenoic acid |

InChI |

InChI=1S/C31H38O4/c1-21(11-8-12-22(2)15-10-16-24(4)31(34)35)13-9-14-23(3)19-20-26-25(5)29(32)27-17-6-7-18-28(27)30(26)33/h6-7,12-13,16-19H,8-11,14-15,20H2,1-5H3,(H,34,35)/b21-13+,22-12+,23-19+,24-16+ |

InChI Key |

UYLKJIDCJOUGLL-ZGAULBRSSA-N |

Isomeric SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/C(=O)O |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C(=O)O |

Origin of Product |

United States |

Biological Metabolism and Endogenous Formation of Menaquinone Carboxylic Acid Derivatives

Catabolic Pathways of Menaquinones Yielding Carboxylic Acid Derivatives

The breakdown of menaquinones into carboxylic acid derivatives is a multi-step process involving two primary oxidative pathways: ω-oxidation and subsequent β-oxidation. These pathways work in concert to shorten the isoprenoid side chain of the menaquinone molecule, ultimately leading to water-soluble compounds that can be readily eliminated from the body.

Omega (ω)-oxidation is a critical initial step in the catabolism of menaquinones. This process involves the oxidation of the terminal methyl group (the ω-carbon) of the polyisoprenoid side chain. This reaction is catalyzed by enzymes located in the smooth endoplasmic reticulum of liver and kidney cells. The ω-oxidation of menaquinones proceeds through a series of three enzymatic steps:

Hydroxylation : The first step introduces a hydroxyl group (-OH) onto the ω-carbon. This reaction is mediated by a group of enzymes known as cytochrome P450 monooxygenases. youtube.com

Oxidation to an Aldehyde : The newly formed hydroxyl group is then oxidized to an aldehyde (-CHO) by the enzyme alcohol dehydrogenase.

Oxidation to a Carboxylic Acid : Finally, the aldehyde group is further oxidized to a carboxylic acid (-COOH) by aldehyde dehydrogenase.

The product of these reactions is a dicarboxylic acid, with a carboxyl group at both ends of the molecule. This modification significantly increases the water solubility of the compound, preparing it for the next stage of catabolism.

Following ω-oxidation, the resulting dicarboxylic acid can undergo β-oxidation. nih.gov This is the same pathway responsible for the breakdown of fatty acids, and it occurs within the mitochondria and peroxisomes. nih.gov In the context of menaquinone catabolism, β-oxidation sequentially shortens the isoprenoid side chain by removing two-carbon units in the form of acetyl-CoA. nih.gov This process continues until the side chain is reduced to a specific length, resulting in the formation of chain-shortened carboxylic acid metabolites. nih.gov The major urinary metabolites of both phylloquinone (vitamin K1) and menaquinones are these β-oxidized, chain-shortened carboxylic acids, which are then often conjugated with glucuronic acid for excretion. nih.gov

Enzymatic Processes in Menaquinone Carboxylic Acid Formation (e.g., Cytochrome P450-mediated metabolism)

The enzymatic formation of menaquinone carboxylic acids is heavily reliant on the cytochrome P450 (CYP) superfamily of enzymes. frontiersin.org Specifically, members of the CYP4F subfamily, such as CYP4F2 and CYP4F11, have been identified as key players in the ω-hydroxylation of menaquinones. nih.govacs.orgnih.gov

Research has shown that both CYP4F2 and CYP4F11 are efficient catalysts for the in vitro ω-hydroxylation of menaquinone-4 (MK-4). nih.govacs.orgnih.gov Interestingly, CYP4F2 can catalyze the sequential metabolism of MK-4 to its ω-acid form without the apparent release of the intermediate aldehyde. nih.govacs.orgnih.gov The intermediate ω-alcohol can also be converted to the acid by microsomal NAD+-dependent alcohol and aldehyde dehydrogenases. nih.govacs.orgnih.gov

The following table summarizes the key enzymes involved in the formation of menaquinone carboxylic acids:

| Enzyme | Family/Class | Function in Menaquinone Catabolism | Location |

|---|---|---|---|

| CYP4F2 | Cytochrome P450 | Catalyzes ω-hydroxylation of menaquinones. nih.govacs.orgnih.gov | Smooth Endoplasmic Reticulum |

| CYP4F11 | Cytochrome P450 | Catalyzes ω-hydroxylation of menaquinones. nih.govacs.orgnih.gov | Smooth Endoplasmic Reticulum |

| Alcohol Dehydrogenase | Dehydrogenase | Oxidizes the ω-hydroxyl group to an aldehyde. | Microsomes |

| Aldehyde Dehydrogenase | Dehydrogenase | Oxidizes the ω-aldehyde group to a carboxylic acid. | Microsomes |

Metabolic Precursors and Intermediates Leading to Carboxylated Forms (e.g., from Menaquinone-4)

The primary metabolic precursor for the formation of menaquinone-4-carboxylic acid is menaquinone-4 (MK-4) itself. nih.gov The catabolic process is initiated on the intact MK-4 molecule. The key intermediates in the pathway from MK-4 to its carboxylated form are the ω-hydroxylated and ω-aldehydic derivatives.

The sequential formation of these intermediates can be summarized as follows:

Menaquinone-4 (MK-4) → ω-hydroxy MK-4 → ω-formyl MK-4 → ω-carboxy MK-4 nih.gov

Studies have demonstrated that CYP4F2 can directly metabolize MK-4 to ω-carboxy MK-4, suggesting a tightly coupled enzymatic process. nih.gov

Comparative Metabolic Routes with Other Vitamin K Forms in Carboxylic Acid Generation

The catabolic pathways leading to the generation of carboxylic acid derivatives are not unique to menaquinones. Other forms of vitamin K, most notably phylloquinone (vitamin K1), share similar metabolic fates. oup.com Both phylloquinone and menaquinones undergo an initial ω-hydroxylation step, which is a prerequisite for the subsequent β-oxidation of their side chains. nih.gov

While the general metabolic route is conserved, there may be differences in the efficiency and regulation of these pathways for different forms of vitamin K. For instance, the affinity of enzymes like CYP4F2 for various vitamin K analogues may differ, potentially influencing their catabolic rates. However, the fundamental process of side-chain oxidation to form carboxylic acids is a common feature of vitamin K metabolism. oup.com

The following table provides a comparative overview of the catabolism of different vitamin K forms:

| Vitamin K Form | Initial Catabolic Step | Key Enzymes | Primary Urinary Metabolites |

|---|---|---|---|

| Phylloquinone (K1) | ω-hydroxylation nih.gov | CYP4F2 frontiersin.org | Chain-shortened carboxylic acids (glucuronidated) nih.gov |

| Menaquinone-4 (MK-4) | ω-hydroxylation nih.gov | CYP4F2, CYP4F11 nih.govacs.orgnih.gov | Chain-shortened carboxylic acids (glucuronidated) nih.gov |

Chemical Synthesis and Derivatization of Menaquinone Carboxylic Acids

Strategies for Systematic Synthesis of ω-Carboxylated Menaquinone Derivatives

A primary challenge in the synthesis of menaquinone derivatives is the reactivity of the 1,4-naphthoquinone (B94277) ring, which can interfere with chemical modifications intended for the isoprenoid side chain. To overcome this, a key strategy involves the use of a protected naphthoquinone core. researchgate.net Researchers have employed 1,4-dimethoxynaphthalene (B104105) derivatives as stable synthetic intermediates, allowing for precise and systematic modifications of the side chain. researchgate.net

This systematic approach enables the synthesis of a series of ω-carboxylated menaquinone derivatives (MK-n-ω-COOH). nih.gov The general methodology involves several key steps:

Use of Protected Intermediates: Starting with 1,4-dimethoxynaphthalene derivatives prevents unwanted reactions at the quinone ring. researchgate.net

Stereoselective Oxidation: The terminal end of the isoprenoid side chain can be targeted for modification. Stereoselective oxidation, often using reagents like selenium oxide, allows for the controlled introduction of an oxygen-containing functional group. researchgate.net

Stepwise Oxidation: Following the initial oxidation, a series of subsequent oxidation reactions are performed to convert the terminal functional group into a carboxylic acid moiety. researchgate.net

This systematic process has been successfully used to prepare various ω-carboxylated derivatives, including identified metabolites and other putative metabolic products, facilitating a deeper understanding of vitamin K biochemistry. nih.gov

Synthesis of Specific Menaquinone Carboxylic Acid Metabolites (e.g., K acid I, K acid II, MK-n-ω-COOH)

The targeted synthesis of known chain-shortened metabolites of vitamin K, such as K acid I and K acid II, is crucial for obtaining authentic analytical standards to study vitamin K metabolism. nih.govnih.gov Facile and efficient synthetic routes have been developed, often starting from commercially available materials like menadione (B1676200). nih.gov

A notable synthesis for both K acid I and K acid II begins with a menadione-cyclopentadiene adduct, which protects the reactive naphthoquinone ring. nih.govnih.gov

Other specific metabolites, such as MK-1-ω-COOH, have also been synthesized. researchgate.net K acid II can be produced via the hydrogenation of MK-1-ω-COOH, demonstrating another synthetic pathway that mirrors putative catabolic processes. researchgate.net

| Metabolite | Starting Material | Key Synthetic Steps | Overall Yield | Reference |

|---|---|---|---|---|

| K acid I | Menadione-cyclopentadiene adduct | 1. Alkylation with geranyl halide 2. Subsequent oxidation reactions | 23% | nih.govthieme-connect.de |

| K acid II | Menadione-cyclopentadiene adduct | 1. Alkylation with dimethylallyl chloride 2. Subsequent oxidation reactions | 5% | nih.govthieme-connect.de |

Methodologies for Introducing Carboxylic Acid Moieties onto Menaquinone Scaffolds

Several chemical methodologies have been established to introduce a carboxylic acid group onto the menaquinone structure, primarily by modifying the side chain.

Oxidation of Terminal Functional Groups: A common and direct approach involves the oxidation of a terminal aldehyde or alcohol on the isoprenoid side chain. For instance, terminal aldehydes can be subjected to Pinnick oxidation to efficiently yield the corresponding carboxylic acid. acs.org The syntheses of K acid I and K acid II also rely on the oxidation of allylic alcohol intermediates. nih.gov

Oxidative Cleavage: For introducing a carboxyl group at a non-terminal position, more complex strategies are needed. One such method involves the epoxidation of a terminal olefin on the side chain, followed by acid treatment to form a 1,2-diol. Subsequent oxidative cleavage of this diol moiety creates a shorter side chain that can then be oxidized to the carboxylic acid, yielding derivatives like MK-n-(ω-2)-COOH. researchgate.net

Radical-Mediated Alkylation: Radical chemistry provides another route. The Kochi-Anderson method, for example, uses oxidative decarboxylation where a carboxylic acid reacts in the presence of silver(I) nitrate (B79036) and a peroxydisulfate (B1198043) to generate an alkyl radical. beilstein-journals.org This radical can then be used to alkylate the menadione ring, effectively attaching a pre-functionalized side chain that may already contain a protected carboxyl group. mdpi.com

Enolate Alkylation: Nucleophilic ring methods, such as the alkylation of a menadiol (B113456) enolate, can be used to attach a side chain. While primarily used for standard menaquinone synthesis, this method could be adapted using an alkylating agent that bears a protected carboxylic acid function. mdpi.com

Design and Synthesis of Novel Menaquinone Carboxylic Acid Analogs

Beyond synthesizing known metabolites, researchers design and create novel menaquinone carboxylic acid analogs to explore structure-activity relationships and develop compounds with enhanced or new biological activities. acs.org

One innovative approach involves creating hybrid molecules that combine features of vitamin K with those of other bioactive compounds, such as retinoic acid. acs.org In one study, analogs were synthesized where the menaquinone side chain was modified to include the conjugated structural motif and a terminal carboxylic acid or methyl ester cap from retinoic acid. acs.org The synthesis of these complex analogs required multi-step pathways involving key reactions like the Horner-Wadsworth-Emmons reaction for side-chain elongation. acs.org

Simpler analogs have also been synthesized to serve as tools for biochemical studies. For example, vitamin K analogs featuring a simple carboxylic acid side chain were prepared in six steps starting from commercially available menadione. nih.gov These novel compounds, which can be conjugated to proteins, help in the investigation of vitamin K's interactions and mechanisms of action. nih.gov The design of such analogs often focuses on improving properties like solubility in aqueous assays or introducing specific functionalities to probe biological systems. mdpi.com

Molecular Interactions and Structure Activity Relationships of Menaquinone Carboxylic Acid Derivatives

Influence of Carboxylic Acid Moiety on Molecular Interactions and Bioactivity

The addition of a terminal carboxylic acid group (ω-carboxylation) to the side chain of menaquinones fundamentally alters their physicochemical properties, which in turn modulates their biological effects. Carboxylic acid metabolites of vitamin K, such as those with five- or seven-carbon side chains, are known excretion products. nih.gov The presence of this polar functional group increases the amphiphilicity of the molecule compared to the highly lipophilic nature of parent menaquinones like Menaquinone-4 (MK-4).

This increased polarity can influence how the molecule interacts with biological membranes and proteins. For instance, the carboxylic acid moiety can participate in hydrogen bonding and ionic interactions that are not possible for the parent compound. These new interactions can alter the binding affinity and specificity for molecular targets.

Furthermore, ω-carboxylated menaquinone derivatives have been investigated for their anti-inflammatory activity. Research on menaquinone metabolites, including carboxylated forms, has shown that they can inhibit the production of pro-inflammatory cytokines in in vitro models. This suggests that the naphthoquinone core is essential for this anti-inflammatory action, while the carboxylated side chain modulates the potency and potentially the mechanism of this activity. mdpi.com

Modulation of Receptor Ligand Interactions

Menaquinone-4 (MK-4) is a known ligand for the human steroid and xenobiotic receptor (SXR), also known as the pregnane (B1235032) X receptor (PXR). nih.govnih.govresearchgate.net This interaction allows MK-4 to act as a transcriptional regulator of genes involved in bone metabolism and detoxification. nih.govnih.gov The activation of SXR/PXR by MK-4 induces the expression of target genes such as CYP3A4 and MDR1. nih.govnih.gov

The structure of the side chain is critical for this agonistic activity. Studies suggest that shorter side chains, like the geranylgeranyl group of MK-4, may be more effective at activating PXR than the longer chains found in other menaquinones like MK-7. nih.gov While direct studies on menaquinone-4-carboxylic acid's SXR/PXR activity are limited, the principles of ligand-receptor interaction suggest the terminal carboxyl group would significantly influence binding. The introduction of a charged, polar group could either enhance or hinder the molecule's fit within the hydrophobic ligand-binding pocket of SXR/PXR, potentially altering its efficacy as an agonist. Further research is needed to characterize the specific impact of the carboxylic acid moiety on SXR/PXR activation.

| Compound | Target Receptor | Observed Effect | Reference |

|---|---|---|---|

| Menaquinone-4 (MK-4) | SXR/PXR | Acts as a direct ligand, activating the receptor and inducing target gene expression (e.g., CYP3A4, MDR1). | nih.govnih.govresearchgate.net |

| Menaquinone-2 (MK-2) | SXR | Activates SXR. | nih.gov |

| Menaquinone-3 (MK-3) | SXR | Activates SXR. | nih.gov |

| Vitamin K1 (Phylloquinone) | SXR | Does not directly activate SXR but can be converted to MK-4, which is an SXR agonist. | nih.gov |

Vitamin K analogues, which share the naphthoquinone core with this compound, have been identified as inhibitors of cell division cycle 25 (Cdc25) phosphatases. researchgate.netresearchgate.net These enzymes are crucial for cell cycle progression, and their overexpression is linked to various cancers, making them a therapeutic target. oregonstate.edu

The mechanism of inhibition by many quinone-based compounds involves the arylation or oxidation of the essential cysteine residue within the catalytic site of Cdc25B. researchgate.net Menadione (B1676200) (vitamin K3), the parent 2-methyl-1,4-naphthoquinone structure, inhibits Cdc25A, B, and C. Synthetic thioalkyl derivatives of vitamin K have also been shown to cause irreversible inhibition of the enzyme, leading to cell cycle arrest at both G1 and G2-M phases. researchgate.net This suggests that the electrophilic nature of the naphthoquinone ring is key to its inhibitory activity. The specific side chain at the 3-position, including a carboxylated one, would modulate the molecule's access and reactivity towards the enzyme's active site.

| Compound | Target Enzyme | Inhibitory Activity (IC50 or Ki) | Reference |

|---|---|---|---|

| Menadione (Vitamin K3) | Cdc25A | Ki: 38 ± 4 µM | |

| Menadione (Vitamin K3) | Cdc25B | Ki: 95 ± 3 µM | |

| Menadione (Vitamin K3) | Cdc25C | Ki: 20 ± 4 µM | |

| NSC 672121 (Naphthoquinone derivative) | Cdc25B | 2 µM inhibition | oregonstate.edu |

| 2-(2-mercaptoethanol)-3-methyl-1,4-naphthoquinone | Cdc25 Phosphatases | Potent inhibitor leading to cell cycle arrest. | researchgate.net |

Structure-Activity Relationships of Side Chain Modifications on Biological Activity

The biological activity of menaquinone derivatives is highly dependent on the structure of the side chain at the 3-position of the naphthoquinone ring. Both the length of the isoprenoid chain and the degree of saturation are critical determinants of bioactivity. For instance, the conversion of various vitamin K analogues into the biologically active MK-4 in human cells is influenced by these side chain characteristics.

In the context of SXR/PXR activation, the side chain plays a pivotal role. As noted, MK-4 with its four isoprene (B109036) units is a potent activator, while vitamin K1, which has a phytyl side chain, is not a direct agonist. nih.gov This highlights the importance of the specific isoprenoid structure for effective binding to the nuclear receptor. The introduction of other functional groups, such as a carboxylic acid, represents a significant modification. Such a change can impact not only receptor binding but also metabolic stability and tissue distribution. The anti-inflammatory effects observed with ω-carboxylated metabolites suggest that these side chain modifications can unlock or enhance specific biological activities independent of the classical vitamin K-dependent carboxylation pathway. mdpi.com

Mechanisms of Action in In Vitro and Preclinical Models (excluding human clinical outcomes)

The integrity of the lysosomal membrane is crucial for cell health, preventing the release of potent hydrolytic enzymes into the cytoplasm. While some fat-soluble vitamins were investigated for their effects on lysosomes in early research, specific data on the lysosomal membrane-stabilizing activity of this compound are not detailed in recent scientific literature. nih.gov

However, related menaquinone derivatives are known to protect cell membranes from oxidative damage. Vitamin K2 (MK-4) has been shown to protect neurons and oligodendrocytes from oxidative injury by preventing the accumulation of free radicals, a mechanism that is independent of its traditional role in the vitamin K cycle. researchgate.netoregonstate.edu This protective effect on cell membranes could potentially extend to subcellular organelles like lysosomes, indirectly contributing to their stability under conditions of oxidative stress. Menadione (Vitamin K3), conversely, has been shown to induce oxidative stress and damage cell membranes by interfering with glutathione (B108866) function. This underscores how different structural forms of vitamin K can have opposing effects on membrane integrity. The specific impact of a menaquinone with a carboxylated side chain on lysosomal membrane stability remains an area for future investigation.

Anti-inflammatory Properties

Menaquinone derivatives, including their carboxylic acid metabolites, have demonstrated notable anti-inflammatory activities. Research indicates that the naphthoquinone ring structure is fundamental to these properties. researchgate.net The mechanism of action often involves the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response. researchgate.netnih.gov By suppressing this pathway, menaquinone derivatives can reduce the production of various pro-inflammatory cytokines. researchgate.netmdpi.com

Systematic studies on ω-carboxylated menaquinone derivatives have shown that these compounds can inhibit the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines in macrophage cell lines. researchgate.net For instance, both short-chain and long-chain carboxylic acid metabolites of vitamin K have been effective in reducing the gene expression of inflammatory markers such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) in LPS-challenged mouse macrophages. researchgate.net Menaquinone-4 (MK-4), a prominent member of the vitamin K2 family, effectively suppresses the upregulation of these inflammatory cytokines and mediators, with its effects being dose-dependent. mdpi.com This anti-inflammatory action is not limited to LPS stimulation, as MK-4 also inhibits inflammatory responses induced by TNF-α. mdpi.com

The anti-inflammatory effects are linked to the inhibition of IkappaB kinase (IKK) phosphorylation, which prevents the activation of NF-κB. researchgate.net This suggests that menaquinone metabolites, including those with a terminal carboxylic acid, play a significant role in modulating inflammatory processes at the cellular level. researchgate.net

| Compound/Metabolite | Cell Line | Inducer | Observed Effect |

| Menaquinone Metabolites | RAW264.7 | LPS | Inhibition of pro-inflammatory cytokine production. researchgate.net |

| Menaquinone-4 (MK-4) | MG6 Mouse Microglia | LPS | Dose-dependent suppression of Il-1β, Tnf-α, and Il-6 mRNA expression. nih.govmdpi.com |

| Menaquinone-4 (MK-4) | MG6 Mouse Microglia | TNF-α | Suppression of Il-1β and Tnf-α upregulation. mdpi.com |

| ω-carboxylated menaquinones | Mouse Macrophages | LPS | Reduction in gene expression of IL-1β, IL-6, and TNFα. researchgate.net |

Antitumor Activities of Specific Carboxylic Acid Derivatives

The antitumor potential of naphthoquinones, including vitamin K2 derivatives, has been a subject of significant research. nih.govmdpi.com These compounds can induce cytotoxicity in cancer cells through various mechanisms, such as generating reactive oxygen species (ROS), arylation, and inhibiting key enzymes involved in cell proliferation. mdpi.comnih.gov While research on this compound itself is specific, broader studies on vitamin K2 (menaquinones) and other synthetic naphthoquinone derivatives provide insight into the potential role of carboxylic acid modifications.

Vitamin K2 has been shown to exert antitumor effects in a variety of tumor cells. nih.gov For example, nanoemulsions of menaquinone-7 (B21479) (MK-7) have demonstrated significant suppression of tumor growth in vivo in mice with S180 tumor cells. nih.gov The modification of these nanoemulsions with a sialic acid-cholesterol conjugate, which targets receptors often overexpressed in tumors, further enhanced this antitumor activity. nih.gov The mechanism of action for vitamin K2's anticancer effects can involve the inhibition of the NF-κB pathway by preventing the phosphorylation of IκB, which in turn suppresses the expression of critical cell cycle proteins like cyclin D1. nih.gov

Synthetic naphthoquinone derivatives bearing sulfur-containing groups have shown prominent cytotoxic potential against ovarian cancer cell lines (A2780) by inducing high levels of ROS production. nih.gov Other derivatives, such as those incorporating hydroquinone (B1673460), chalcone, and pyrazoline moieties, have demonstrated cytotoxic activity against breast adenocarcinoma (MCF-7) and colorectal carcinoma (HT-29) cells. mdpi.com

| Derivative | Cancer Cell Line | Key Findings |

| Menaquinone-7 (MK-7) Nanoemulsion | S180 (in vivo) | Significantly suppressed tumor growth. nih.gov |

| Sialic acid-modified MK-7 Nanoemulsion | S180 (in vivo) | Showed higher tumor growth suppression than unmodified nanoemulsions. nih.gov |

| Synthetic Naphthoquinones (Sulfur-containing) | A2780 (Ovarian) | High potential for ROS production, leading to apoptosis. nih.gov |

| Hydroquinone-Chalcone-Pyrazoline Hybrids | MCF-7 (Breast), HT-29 (Colon) | Exhibited cytotoxic activity with IC50 values from 28.8 to 124.6 µM. mdpi.com |

Antioxidant and Antiferroptotic Modulatory Effects

A novel and significant function of menaquinones, including Menaquinone-4 (MK-4), is their potent ability to suppress ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation. nih.govhelmholtz-munich.de This activity is attributed to the fully reduced form of vitamin K, known as vitamin K hydroquinone, which acts as a powerful radical-trapping antioxidant. nih.govresearchgate.net

The key enzyme responsible for reducing vitamin K to its active hydroquinone form is Ferroptosis Suppressor Protein 1 (FSP1). nih.govresearchgate.net FSP1, an NAD(P)H-ubiquinone reductase, efficiently catalyzes this reduction, enabling vitamin K to inhibit the propagation of lipid peroxyl radicals within cell membranes. nih.gov This FSP1-dependent, non-canonical vitamin K cycle provides a robust cellular defense mechanism against lipid peroxidation and subsequent ferroptotic cell death. nih.gov

This anti-ferroptotic function has been demonstrated across various cell types. Phylloquinone (vitamin K1) and MK-4 have been shown to rescue cells from ferroptosis induced by GPX4 inhibitors and glutamate. nih.gov This protective effect is crucial in preventing damage from oxidative stress and has been suggested as a potential therapeutic strategy for conditions where ferroptosis is a contributing factor, such as degenerative diseases and acute organ injuries. helmholtz-munich.de The transcription factor Nrf2, a master regulator of redox homeostasis, also plays a role in mediating anti-ferroptotic effects, partly through its regulation of antioxidant responses and iron and lipid metabolism. nih.gov

| Compound | System/Model | Mechanism | Effect |

| Menaquinone-4 (MK-4) | Human Cancer Cell Lines | FSP1-mediated reduction to MK-4 hydroquinone. nih.govresearchgate.net | Potent inhibition of lipid peroxidation and ferroptosis. researchgate.net |

| Phylloquinone (K1), MK-4 | Mouse Fibroblasts, Human Cancer Cells | Trapping of lipid peroxyl radicals. nih.gov | Rescues cells from ferroptosis induced by GPX4 inhibitors. nih.gov |

| Vitamin K (reduced form) | Neuronal Cells | Radical-trapping antioxidant activity. nih.gov | Prevention of glutamate-induced neuronal ferroptosis. nih.gov |

Analytical Methodologies for Menaquinone Carboxylic Acid Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the separation and quantification of menaquinone derivatives. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are the most powerful and commonly employed techniques in this field.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC, particularly in a reverse-phase configuration, is a widely used technique for the analysis of menaquinones. For carboxylic acid derivatives, these methods are adapted to ensure efficient separation and detection.

Stationary Phases: Reversed-phase columns, such as C8 and C18, are standard for separating the nonpolar menaquinone backbone. acs.orgnih.gov The choice between C8 and C18 depends on the desired retention and resolution, with C18 providing greater retention for lipophilic compounds. acs.org

Mobile Phases: Mobile phases typically consist of mixtures of organic solvents like methanol, ethanol, and acetonitrile (B52724), sometimes with an aqueous component. acs.org To optimize the peak shape of carboxylic acid analytes, the pH of the mobile phase may be adjusted by adding acids such as orthophosphoric acid or acetic acid. acs.orgresearchgate.net This ensures that the carboxyl group is in a consistent protonation state, leading to sharper, more symmetrical peaks.

Detection: UV detection is commonly used, with the detection wavelength typically set around the absorbance maxima of the naphthoquinone ring, generally between 248 nm and 269 nm. acs.orgnih.gov Diode array detectors (DAD) can also be employed to acquire full UV spectra, aiding in peak identification and purity assessment. nih.gov

Table 1: Examples of HPLC Conditions for Menaquinone Analysis

| Analyte | Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Reference |

|---|---|---|---|---|---|

| Menaquinone-7 (B21479) | Lichrospher-100, RP-C18 (5 μm) | Water/Methanol (1:1, pH 3.0) and Acetonitrile | 1.2 | UV at 248 | |

| Menaquinone-7 | Kinetex C8 (2.6 μm) | Methanol/Ethanol/Water (80:19.5:0.5) | 1.0 | UV at 268 | acs.org |

| Menaquinone-7 | C18 Gemini | 2-Propanol/n-Hexane (2:1) | 0.5 | UV at 248 | nih.gov |

| Menaquinone-4 | SHIMPAC C18 (5µm) | Isopropyl Alcohol/Acetonitrile (50:50) | 1.0 | DAD at 269 | semanticscholar.org |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

For enhanced sensitivity and specificity, especially at the low concentrations found in biological fluids, LC coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.govnih.gov This technique combines the superior separation power of LC with the precise mass detection of MS/MS, allowing for unambiguous identification and quantification.

LC-MS/MS methods are particularly well-suited for analyzing menaquinone carboxylic acid metabolites. nih.gov The technique allows for the use of stable isotope-labeled internal standards, which can correct for variations in sample preparation and matrix effects, thereby improving accuracy. nih.gov Detection is typically performed in multiple reaction monitoring (MRM) mode, which provides excellent selectivity by monitoring a specific precursor-to-product ion transition for the analyte of interest. nih.gov

Table 2: LC-MS/MS Parameters for Menaquinone Analysis in Serum

| Analyte | Matrix | Chromatography Run Time | Key Benefit | Reference |

|---|---|---|---|---|

| Menaquinone-4 & Menaquinone-7 | Human Serum | 9 minutes | High specificity and sensitivity for low-level detection. | nih.govnih.gov |

| Menaquinone-7 | Human Serum | Not Specified | High reproducibility and accuracy for routine analysis. | nih.gov |

Sample Preparation and Derivatization Strategies for Carboxylic Acid Analysis

The analysis of menaquinone carboxylic acids from biological matrices like plasma, serum, or urine requires robust sample preparation to remove interfering substances and concentrate the analyte. nih.govresearchgate.net

Extraction: The initial step often involves separating the analyte from the bulk matrix. For serum or plasma, protein precipitation using a solvent like acetonitrile is a common approach. nih.gov This is frequently followed by liquid-liquid extraction (LLE) with a nonpolar solvent such as n-hexane to isolate the lipophilic menaquinone derivatives. nih.govnih.gov A mixture of 2-propanol and n-hexane is also effective for extracting menaquinones from microbial fermentation products. nih.gov In some cases, solid-phase extraction (SPE) is used for further cleanup. researchgate.net

Strategies for Carboxylic Acids: A specific challenge for carboxylic acid metabolites is the presence of other endogenous fatty acids that can interfere with the analysis. One strategy involves a phase separation using chloroform (B151607) to remove these lipophilic compounds before any derivatization steps. researchgate.net

Derivatization: Carboxylic acid groups can be chemically modified, or derivatized, to improve their chromatographic behavior and detection sensitivity. For urinary metabolites, which are often excreted as glucuronide conjugates, the sample preparation involves an initial deconjugation step (e.g., enzymatic hydrolysis), followed by extraction. The resulting free carboxylic acids can then be converted to methyl esters. This derivatization neutralizes the polar carboxylic acid group, which can enhance performance in reversed-phase chromatography and improve ionization for mass spectrometry.

Electrochemical Characterization of Menaquinone Carboxylic Acids for Redox Properties

Electrochemical methods, such as cyclic voltammetry (CV), provide valuable insights into the redox properties of menaquinone derivatives. nih.gov These properties are fundamental to their biological function as electron carriers. The analysis of menaquinones has been performed in various environments, including within dimyristoylphosphatidylcholine (B1235183) (DMPC) monolayers on mercury electrodes, which mimics a biological membrane. nih.govnih.gov

Studies on menaquinones like MK-4 have determined standard potentials in these mimetic systems to be approximately 0.351 V, which corresponds to a biochemical standard potential of -0.063 V. nih.govnih.gov

The presence of a carboxylic acid group on the naphthoquinone ring is known to significantly influence the redox potential. Research on bioinspired naphthoquinone models featuring an intramolecular hydrogen-bonded carboxylic acid has shown that the reduction potential can become substantially more positive. This shift is attributed to the proton-coupled electron transfer (PCET) mechanism, where the carboxylic acid group facilitates the reduction process. This finding is critical for understanding the electrochemical behavior of Menaquinone-4-carboxylic acid, suggesting its redox properties may be distinct from its non-carboxylated parent compound.

Table 3: Redox Potentials of Menaquinones and Related Compounds

| Compound | Method/Medium | Reported Potential | Reference |

|---|---|---|---|

| Menaquinone-4 | Voltammetry in DMPC monolayer | 0.351 V (Standard Potential) / -0.063 V (Biochemical Standard Potential) | nih.govnih.gov |

| Menaquinone-7 | Voltammetry in DMPC monolayer | 0.326 V (Standard Potential) / -0.088 V (Biochemical Standard Potential) | nih.govnih.gov |

| Menaquinone-9 | Voltammetry in DMPC monolayer | 0.330 V (Standard Potential) / -0.085 V (Biochemical Standard Potential) | nih.govnih.gov |

Bioanalytical Method Validation for Quantification in Biological Matrices

For any analytical method to be used for quantifying menaquinone carboxylic acids in biological samples for research or clinical studies, it must undergo rigorous validation to ensure its reliability. nih.gov Validation is performed according to guidelines from regulatory bodies like the Food and Drug Administration (FDA) or the European Medicines Agency (EMA). nih.govnih.gov

Key validation parameters include:

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov

Accuracy: The closeness of the measured value to the true value, often expressed as a percentage of recovery. nih.govnih.gov

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly. It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), typically expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD). nih.govnih.govmdpi.com

Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte. The linearity is typically confirmed by a correlation coefficient (R²) value close to 1.0. nih.govnih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively. nih.govmdpi.com

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions. semanticscholar.org

Table 4: Summary of Bioanalytical Method Validation Parameters for Menaquinones

| Analyte | Matrix | Technique | Linearity Range | Accuracy (%) | Precision (%RSD or %CV) | LOQ | Reference |

|---|---|---|---|---|---|---|---|

| Menaquinone-7 | Human Serum | LC-MS/MS | Not Specified | 86 - 110 | Reproducibility: 89 - 97% | 0.01 ng/mL (LOD) | nih.gov |

| Menaquinone-4 | Human Serum | LC-MS/MS | 0.03 - 10.0 ng/mL (R²=0.994) | 94.0 - 108.7 | Intra-assay: 3.2 - 14.3; Inter-assay: 8.7 - 15.2 | Not Specified | nih.govresearchgate.net |

| Menaquinone-7 | Dietary Supplements | HPLC-DAD | LOQ - 250 µg/mL | Recovery: 85 - 94.6 | Intra-day: 0.8; Inter-day: 4.1 | ~1 µg/mL | nih.govmdpi.com |

| Menaquinone-7 | Fermentation Broth | HPLC-UV | 2.5 - 20 µg/mL (R²=0.9997) | Not Specified | Not Specified | Not Specified | |

| Menaquinone-7 | Microbial Fermentation | HPLC-UV | Not Specified (R²=0.9982) | Recovery: >94 | Intra & Inter-day: <2 | 0.29 µg/mL | nih.gov |

Comparative Biochemical and Biological Profile with Other Vitamin K Metabolites

Comparison of Metabolic Fate and Excretion Products

The metabolic fate of various vitamin K forms, including phylloquinone (vitamin K1) and the menaquinone (vitamin K2) series, converges on a common catabolic pathway that results in the formation of carboxylated metabolites for excretion. This process primarily involves the oxidative degradation and shortening of the isoprenoid side chain. The primary excretion products are two major carboxylic acid aglycones with shortened side chains of five and seven carbon atoms. nih.gov These are commonly referred to as the 5C-aglycone (K acid II) and the 7C-aglycone (K acid I), respectively. researchgate.net These metabolites are typically conjugated, often as glucuronides, to increase their water solubility for excretion in urine and bile. researchgate.net

Interactive Data Table: Major Urinary Metabolites of Vitamin K

| Metabolite Name | Common Abbreviation | Side Chain Length | Primary Excretion Form |

| 2-methyl-3-(3'-carboxymethylpropyl)-1,4-naphthoquinone | 5C-aglycone (K acid II) | 5 carbons | Glucuronide conjugate |

| 2-methyl-3-(5'-carboxy-3'-methyl-2'-pentenyl)-1,4-naphthoquinone | 7C-aglycone (K acid I) | 7 carbons | Glucuronide conjugate |

Differential Biological Activities Across Various Menaquinone Carboxylic Acid Forms

Recent research has illuminated that the biological activities of vitamin K extend beyond its classical role in blood coagulation and bone metabolism. The carboxylic acid derivatives of menaquinones, in particular, have demonstrated distinct biological effects, notably in anti-inflammatory and anti-cancer pathways.

A study on ω-carboxylated derivatives of menaquinone revealed their potent inhibitory activity against the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines. researchgate.netnih.gov This suggests that the naphthoquinone structure, a common feature of these metabolites, is essential for their anti-inflammatory properties. researchgate.net Furthermore, research has indicated that vitamin K2 derivatives with a carboxyl-terminated side chain can inhibit the growth of hepatocellular carcinoma cells, an effect not observed with the original vitamin K2 molecule. nih.gov

When comparing different forms of vitamin K, those with shorter isoprenoid chains, such as menaquinone-4 (MK-4), have been shown to exhibit stronger anti-inflammatory activity than those with longer chains like menaquinone-7 (B21479) (MK-7). mdpi.com This suggests that the length of the side chain, in addition to the presence of a carboxyl group, may influence the biological potency of these metabolites. For instance, one study highlighted that a free carboxylic acid function on a vitamin K derivative was necessary for the effective inhibition of bone loss in mouse models. researchgate.net

Interactive Data Table: Comparative Biological Activities of Menaquinone Derivatives

| Compound/Class | Biological Activity | Key Findings |

| ω-carboxylated menaquinone derivatives | Anti-inflammatory | Inhibited LPS-induced production of pro-inflammatory cytokines. researchgate.netnih.gov |

| Vitamin K2 derivatives with carboxyl-terminated side chains | Anti-cancer | Dose-dependently inhibited the growth of hepatocellular carcinoma cells. nih.gov |

| Shorter-chain menaquinones (e.g., MK-4) | Anti-inflammatory | Displayed stronger anti-inflammatory activity compared to longer-chain menaquinones. mdpi.com |

| Vitamin K derivative with a free carboxylic acid function | Bone metabolism | Essential for the effective inhibition of bone loss in mouse models. researchgate.net |

Influence of Carboxylic Acid Derivatives on Specific Biochemical Pathways and Cellular Processes

The carboxylic acid derivatives of menaquinones exert their biological effects by modulating specific biochemical pathways and cellular processes, particularly those related to inflammation and cell proliferation.

A primary mechanism underlying the anti-inflammatory effects of these compounds is the inhibition of the nuclear factor kappa-B (NF-κB) signaling pathway. researchgate.netmdpi.com NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory cytokines. Menaquinone-4 has been shown to suppress the activation of the NF-κB signaling pathway in microglial cells, thereby reducing neuroinflammation. mdpi.comnih.gov The anti-inflammatory actions of various vitamin K forms appear to be mediated through the inhibition of this critical pathway. mdpi.com

In the context of cancer, vitamin K2 derivatives bearing a carboxyl-terminated side chain have been found to inhibit the growth of hepatocellular carcinoma cells by influencing caspase and transglutaminase-related signaling pathways, which are involved in apoptosis and cell proliferation. nih.gov This anti-cancer activity was not observed with the parent vitamin K2 molecule, underscoring the importance of the carboxylic acid moiety.

Furthermore, vitamin K and its derivatives have demonstrated neuroprotective properties. nih.gov Menaquinone-4 can protect neuronal cells from oxidative stress-induced death and has been shown to act as a mitochondrial electron carrier, rescuing mitochondrial dysfunction. mdpi.com These neuroprotective effects are linked to the reduction of oxidative stress and neuroinflammation. mdpi.com

Future Research Directions and Unanswered Questions

Elucidation of Unidentified Enzymatic Processes in Carboxylic Acid Formation

The biotransformation of menaquinones into their carboxylic acid metabolites is a critical aspect of their catabolism, yet the specific enzymes governing this process in mammals remain largely uncharacterized. In animals, the degradation of vitamin K, including both phylloquinone (K1) and menaquinones, involves a common pathway where the polyisoprenoid side chain is shortened. nih.gov The chemical structures of the resulting metabolites suggest an initial ω-hydroxylation followed by oxidative degradation, leading to the formation of major carboxylic acid aglycones with 5- and 7-carbon side chains, which are then primarily excreted as glucuronides in urine and bile. nih.gov While this pathway is proposed, the specific cytochrome P450 enzymes or other hydroxylases and oxidases responsible for these steps have not been definitively identified.

In contrast, the biosynthesis of the menaquinone precursor, o-succinylbenzoic acid, in bacteria is better understood and involves a series of well-defined enzymatic reactions. This pathway begins with chorismate and involves several key enzymes. asm.orgnih.gov

Key Enzymes in Bacterial Menaquinone Precursor Synthesis

| Enzyme | Gene | Function | Reference |

|---|---|---|---|

| SEPHCHC synthase | menD | Catalyzes the formation of 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC). | asm.orgnih.gov |

| SHCHC synthase | menH | Converts SEPHCHC to 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylic acid (SHCHC). | asm.orgnih.gov |

| OSB synthase | menC | Aromatizes SHCHC to form o-succinylbenzoic acid (OSB). | nih.gov |

| OSB-CoA synthetase | menE | Activates OSB to OSB-CoA in an ATP-dependent reaction. | rsc.org |

Additionally, some bacteria utilize an alternative "futalosine-dependent" pathway for menaquinone biosynthesis, highlighting the diverse enzymatic strategies for creating these vital compounds. nih.govresearchgate.net Future research must focus on identifying the analogous mammalian enzymes involved in the side-chain oxidation of menaquinones to fully comprehend the regulation of vitamin K metabolism and the generation of its carboxylic acid derivatives.

Comprehensive Profiling of Menaquinone Carboxylic Acid Metabolomes in Diverse Biological Systems

Understanding the physiological roles of menaquinone carboxylic acids requires a thorough characterization of their distribution and concentrations in various tissues and biological fluids. The distribution of vitamin K vitamers varies significantly by tissue type. For instance, vitamin K1 is predominantly found in the liver, heart, and pancreas, whereas menaquinone-4 (MK-4) is more represented in the brain and kidneys. nih.gov The liver also contains longer-chain menaquinones, from MK-7 to MK-13. wikipedia.org

This differential distribution of the parent menaquinones implies that their carboxylic acid metabolites may also exhibit tissue-specific profiles. The extensive catabolism of vitamin K in the liver suggests it is a primary site for the generation of these acidic metabolites. nih.gov However, the extent to which other tissues produce, accumulate, or are targeted by these compounds is unknown.

Future metabolomic studies should aim to:

Quantify the levels of specific menaquinone carboxylic acids (e.g., 5-carboxy-MK-4, 7-carboxy-MK-4) in a wide range of mammalian tissues.

Investigate how these profiles change in response to dietary intake of different vitamin K forms.

Explore the metabolomes in diverse biological systems, including different animal species and in vitro cell models, to identify conserved and species-specific pathways.

Such comprehensive profiling will be crucial for linking specific carboxylic acid metabolites to physiological functions and for identifying potential biomarkers of vitamin K status or metabolic disease.

Exploration of Novel Bioactivities and Preclinical Therapeutic Potential of Specific Carboxylic Acid Derivatives

Emerging evidence suggests that menaquinone metabolites, including their carboxylic acid forms, are not merely excretory end-products but may possess unique biological activities. Recent research has focused on the systematic synthesis of ω-carboxylated menaquinone derivatives to investigate their potential therapeutic properties. researchgate.netnih.gov

A key area of investigation has been their anti-inflammatory effects. Studies have shown that various synthesized menaquinone metabolites can inhibit the lipopolysaccharide (LPS)-induced production of proinflammatory cytokines in macrophage-like cell lines. researchgate.net This suggests that the naphthoquinone structure, which is retained in these metabolites, is essential for their anti-inflammatory activity. researchgate.net

Reported Anti-inflammatory Activity of Carboxylated Menaquinone Derivatives

| Compound | Biological System | Finding | Reference |

|---|---|---|---|

| ω-carboxylated MK derivatives | RAW264.7 cells | Inhibition of LPS-induced production of proinflammatory cytokines. | researchgate.net |

| K acid I (a menaquinone metabolite) | In vitro studies | Demonstrated anti-inflammatory activity. | nih.gov |

These findings open the door to exploring the preclinical therapeutic potential of specific carboxylic acid derivatives in conditions with an inflammatory component. Future research should aim to:

Screen a wider range of carboxylated menaquinone derivatives for various bioactivities, including anti-cancer, neuroprotective, and metabolic regulatory effects.

Elucidate the molecular mechanisms underlying these activities.

Evaluate the most promising compounds in animal models of disease to assess their therapeutic efficacy and potential.

This line of inquiry could lead to the development of novel therapeutics derived from natural vitamin K metabolites.

Development of Advanced Analytical Techniques for Trace Analysis and Isomer Differentiation

Progress in understanding the roles of menaquinone carboxylic acids is intrinsically linked to the ability to accurately detect and quantify them. A significant challenge is the low concentration of these compounds in biological fluids and tissues. nih.gov This necessitates the development of highly sensitive and specific analytical methods.

Currently, various techniques are employed for the analysis of parent menaquinones, which can be adapted for their metabolites. These include High-Performance Liquid Chromatography (HPLC) coupled with fluorescence, photodiode array (PDA), or tandem mass spectrometry (MS/MS) detectors, as well as Ultra-Fast Liquid Chromatography (UFLC) systems. nih.govsemanticscholar.org LC-MS/MS methods, in particular, offer superior sensitivity and specificity for quantifying vitamin K vitamers at concentrations as low as the sub-ng/mL level. nih.gov

Comparison of Analytical Methods for Vitamin K Analysis | Technique | Common Application | Advantages | Limitations | Reference | | --- | --- | --- | --- | | HPLC-Fluorescence | Quantifying menaquinones in serum, plasma, and food. | High sensitivity, especially after post-column reduction. | May require derivatization. | semanticscholar.org | | HPLC-PDA | Quantifying menaquinones. | Provides spectral information for peak identification. | Lower sensitivity compared to fluorescence or MS. | semanticscholar.org | | UFLC-DAD | Rapid quantification of MK-4 in plasma. | Fast analysis times. | Moderate sensitivity. | semanticscholar.org | | LC-MS/MS | Quantification of K1, MK-4, and MK-7 in human serum. | High sensitivity and specificity, low limits of detection. | Higher equipment cost. | nih.gov |

Another critical analytical challenge is the differentiation of geometric isomers (cis/trans) of the isoprenoid side chain. The formation of cis isomers can occur during chemical synthesis or through exposure to light. mdpi.com It is crucial to separate these isomers, as they may exhibit different physical, chemical, and biological properties. mdpi.comacs.org Future research should focus on developing advanced analytical methods capable of:

Achieving lower limits of detection and quantification for various menaquinone carboxylic acids in complex biological matrices.

Developing robust protocols for the chromatographic separation and independent quantification of cis and trans isomers of these acidic metabolites.

Integrating these analytical techniques with metabolomic workflows for high-throughput profiling.

Refining these analytical tools will be indispensable for advancing the study of menaquinone carboxylic acid metabolism and function.

Q & A

Q. How to validate the specificity of antibodies used in MK-4-COOH immunodetection assays?

- Solution : Perform cross-reactivity tests with structurally similar molecules (e.g., phylloquinone-2-carboxylic acid). Use knockout cell lines (CRISPR/Cas9) or competitive ELISA with excess unconjugated MK-4-COOH to confirm antibody specificity .

Data Interpretation and Reporting Guidelines

Q. How should researchers present conflicting data on MK-4-COOH’s pharmacokinetics in publications?

Q. What statistical approaches are recommended for analyzing dose-response relationships in MK-4-COOH studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.